![molecular formula C11H14N2O B2497160 (2R,5R)-5-Phenylpyrrolidine-2-carboxamide CAS No. 1843449-58-0](/img/structure/B2497160.png)
(2R,5R)-5-Phenylpyrrolidine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of related pyrrolidine-carboxamide compounds typically involves multi-step processes that can include amidation, cyclization, and functional group transformations. For instance, the parallel solution-phase synthesis approach has been utilized to prepare a library of carboxamides starting from itaconic acid, demonstrating a methodological framework that could be adapted for synthesizing “(2R,5R)-5-Phenylpyrrolidine-2-carboxamide” (Črček et al., 2012). Moreover, the enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides highlight methods for achieving high enantioselectivity in the synthesis of pyrrolidine derivatives, which is critical for producing specific enantiomers of pyrrolidine-carboxamides (Chen et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrrolidine-carboxamide derivatives, including “(2R,5R)-5-Phenylpyrrolidine-2-carboxamide”, has been extensively analyzed using spectroscopic and computational methods. Studies reveal that the pyrrolidine ring often adopts a well-expressed envelope conformation, influenced by substituents at the 2 and 5 positions. Spectroscopic analysis, including single-crystal X-ray diffraction and NMR spectroscopy, provides insights into the molecular geometry, conformation, and electronic structure of these compounds, facilitating a deeper understanding of their chemical behavior (Tamazyan et al., 2007).
Chemical Reactions and Properties
Pyrrolidine-carboxamides participate in various chemical reactions, reflecting their chemical reactivity and interaction potential. The functionalization of the pyrrolidine ring, through reactions such as amidation, offers pathways to synthesize diverse derivatives with varying properties. The reactivity of these compounds is further illustrated by their involvement in the synthesis of complex molecules, indicating the versatility of pyrrolidine-carboxamides as intermediates in organic synthesis (Evans, 2007).
Scientific Research Applications
Stereochemistry and Pharmacological Profile
Research on related compounds such as phenylpiracetam and its derivatives highlights the significance of stereochemistry in enhancing pharmacological profiles. Enantiomerically pure forms of these compounds, including (2R,5R)-5-Phenylpyrrolidine-2-carboxamide, have been studied for their potential central nervous system (CNS) benefits, such as facilitating memory processes and attenuating cognitive function impairment due to various causes. These studies suggest a direct relationship between the configuration of stereocenters and the biological properties of these compounds, underscoring the importance of stereochemistry in drug design and development (Veinberg et al., 2015).
Anticancer Activity
Cinnamic acid derivatives, which share structural features with (2R,5R)-5-Phenylpyrrolidine-2-carboxamide, have been reviewed for their anticancer potentials. These compounds are of interest due to their ability to undergo various chemical reactions, which could be harnessed to design novel antitumor agents. The 3-phenyl acrylic acid functionality present in these compounds, including potential derivatives of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide, provides a scaffold for developing drugs with improved efficacy against cancer (De, Baltas, & Bedos-Belval, 2011).
Peptide Studies and Biomolecular Interactions
The spin label amino acid TOAC, similar in consideration to (2R,5R)-5-Phenylpyrrolidine-2-carboxamide, has been utilized in peptide studies. The incorporation of such spin labels into peptides allows for detailed analysis of backbone dynamics, secondary structure, and interactions with membranes and proteins. This highlights the utility of structurally complex amino acids in elucidating the structure-function relationships of peptides and their interactions within biological systems (Schreier et al., 2012).
properties
IUPAC Name |
(2R,5R)-5-phenylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H2,12,14)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFZGWDDRQXPLX-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-5-Phenylpyrrolidine-2-carboxamide |
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